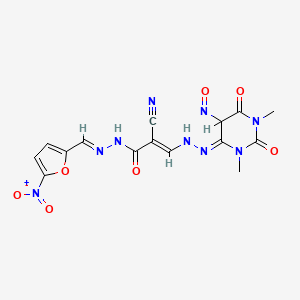
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrimidine ring, followed by the introduction of the nitroso and cyano groups, and finally, the coupling with the furanyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction of the cyano group would produce an amine derivative.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitroso group can form covalent bonds with thiol groups in proteins, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar structures but different substituents on the propenoic acid moiety.
Pyrimidine derivatives: Compounds with variations in the pyrimidine ring structure.
Furanyl hydrazides: Compounds with different substituents on the furanyl ring.
Uniqueness
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113597-39-0 |
|---|---|
Fórmula molecular |
C15H13N9O7 |
Peso molecular |
431.32 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[(2E)-2-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinyl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C15H13N9O7/c1-22-12(11(21-28)14(26)23(2)15(22)27)19-17-6-8(5-16)13(25)20-18-7-9-3-4-10(31-9)24(29)30/h3-4,6-7,11,17H,1-2H3,(H,20,25)/b8-6+,18-7+,19-12+ |
Clave InChI |
QRCIFJCOSBEBCJ-HUSLYEITSA-N |
SMILES isomérico |
CN1/C(=N/N/C=C(\C#N)/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])/C(C(=O)N(C1=O)C)N=O |
SMILES canónico |
CN1C(=NNC=C(C#N)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C(C(=O)N(C1=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



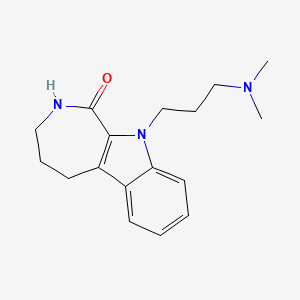

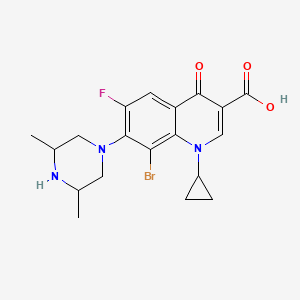


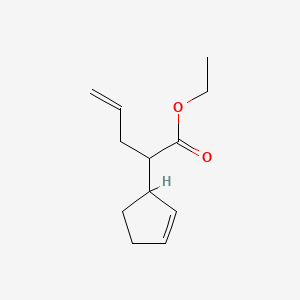
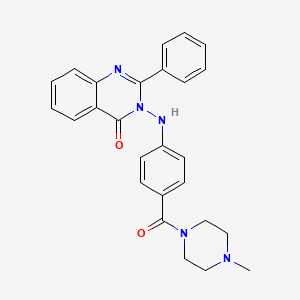
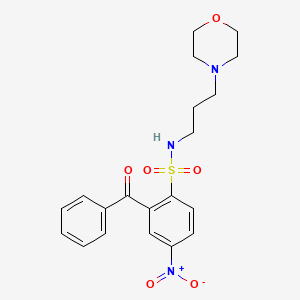
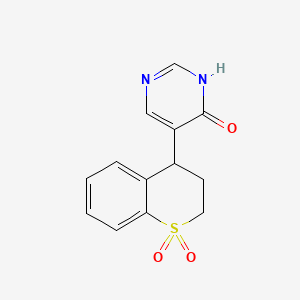
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
